4-Fluoro-N-[3-(8-methylimidazo[1,2-A]pyridin-2-YL)phenyl]-1-benzenesulfonamide
Description
4-Fluoro-N-[3-(8-methylimidazo[1,2-A]pyridin-2-YL)phenyl]-1-benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-14-4-3-11-24-13-19(22-20(14)24)15-5-2-6-17(12-15)23-27(25,26)18-9-7-16(21)8-10-18/h2-13,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXXRJJUVKKLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[3-(8-methylimidazo[1,2-A]pyridin-2-YL)phenyl]-1-benzenesulfonamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[3-(8-methylimidazo[1,2-A]pyridin-2-YL)phenyl]-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Fluoro-N-[3-(8-methylimidazo[1,2-A]pyridin-2-YL)phenyl]-1-benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[3-(8-methylimidazo[1,2-A]pyridin-2-YL)phenyl]-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. It has been described as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including cell cycle arrest, modulation of calcium ion flow, and neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
4-Fluoro-N-[3-(8-methylimidazo[1,2-A]pyridin-2-YL)phenyl]-1-benzenesulfonamide is unique due to its specific substitution pattern and the presence of a fluorine atom, which can significantly alter its biological activity and chemical reactivity compared to other imidazo[1,2-a]pyridine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
